5-(Benzyloxy)-4-oxopentanoic acid
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Overview
Description
5-(Benzyloxy)-4-oxopentanoic acid is an organic compound characterized by a benzyloxy group attached to a pentanoic acid backbone with a ketone functional group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-oxopentanoic acid typically involves the reaction of kojic acid with benzyl chloride in the presence of methanol. The reaction mixture is heated under reflux for 16 to 18 hours. After the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by washing and filtering to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(Benzyloxy)-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The ketone group also plays a crucial role in its chemical behavior, allowing it to undergo nucleophilic addition and other reactions.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole-3-carboxaldehyde: This compound shares the benzyloxy group but has an indole backbone.
(5-Oxooxazolidin-4-yl)acetic acid: Similar in having a ketone group and a benzyloxy group, but with a different core structure.
Properties
CAS No. |
167645-47-8 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C12H14O4/c13-11(6-7-12(14)15)9-16-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
InChI Key |
PZYXGVGHNYHHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)CCC(=O)O |
Origin of Product |
United States |
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